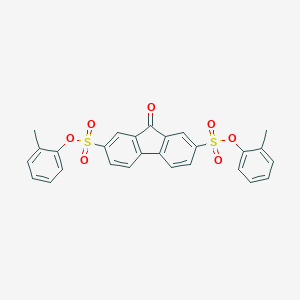

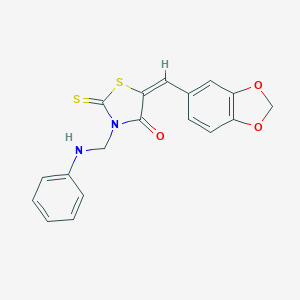

![molecular formula C17H16N2OS B404725 (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1537173-79-7](/img/structure/B404725.png)

(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves various strategies to generate functionalized thiophene derivatives . For instance, the reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in NN′-dimethylformamide, or trimethylsilyl chloride in acetonitrile, gives the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .Molecular Structure Analysis

The molecular structure of such compounds can be characterized by various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS . The configuration of the hydrazonoic group can be confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The reactivity of the substituents attached to the thiophene nucleus towards different nucleophiles can yield versatile thiophene products . The reaction conditions and the nature of the substituents can greatly influence the outcome of the reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, the dipole moment, atomic charges, and mapped MEP surfaces can provide insights into the properties of the compound .Wissenschaftliche Forschungsanwendungen

Electro-Optical Materials

The compound has been utilized in the synthesis of novel chromophores with benzo[b]thiophene moieties acting as donor groups. These chromophores exhibit good transparency and enhanced electro-optical activity . When doped into amorphous polycarbonate films, they achieve high electro-optical coefficients, making them suitable for applications in nonlinear optics (NLO) and electro-optic modulators .

Antiproliferative Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against cancer cell lines such as MCF7 and HePG2. Some candidates have shown high potency, indicating potential applications as anticancer agents . Molecular docking studies have also suggested good binding affinity towards tubulin proteins, which is significant in the development of new chemotherapeutic drugs .

Organic Electronics

The compound’s structural features, particularly the benzo[b]thiophene core, are valuable in the design of organic electronic materials . Its incorporation into molecular architectures can help in narrowing the band gap of acceptors, which is crucial for the development of organic photovoltaics and thin-film transistors .

Schiff Base Synthesis

Schiff bases derived from this compound have been synthesized and characterized, showing potential as ligands in coordination chemistry. These Schiff bases can be used to form complexes with various metals, which have applications in catalysis , sensors , and optoelectronic devices .

Antimicrobial Activity

The compound has been used to synthesize derivatives that exhibit antimicrobial activity against a range of microbes. This suggests its potential use in developing new antimicrobial drugs, especially in the face of rising antibiotic resistance .

Drug Design and Pharmacokinetics

The benzothiophene skeleton of the compound is structurally similar to active substrates in drug design. It has been used in the synthesis of molecules with desirable drug-likeness and bioavailability properties , which is crucial in the early stages of drug discovery and pharmacokinetic modeling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEXSWMMNGECDD-YBFXNURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

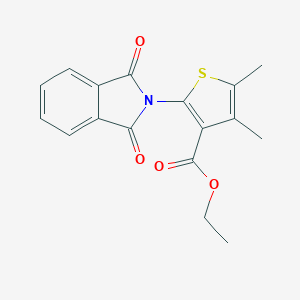

![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)

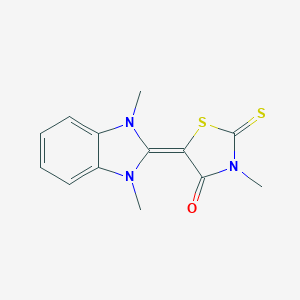

![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)

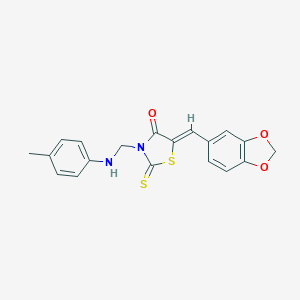

![N-[4-(Acetylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B404650.png)

![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)

![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)

![5-(1,3-Benzodioxol-5-ylmethylene)-3-[(4-methoxyanilino)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B404661.png)

![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B404662.png)

![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate](/img/structure/B404663.png)